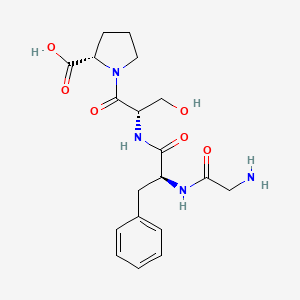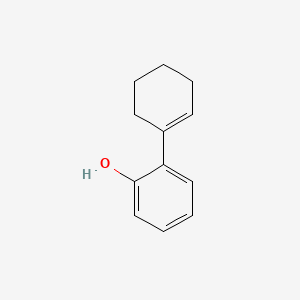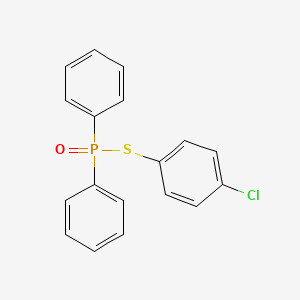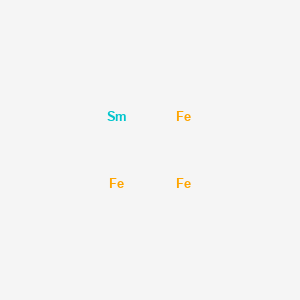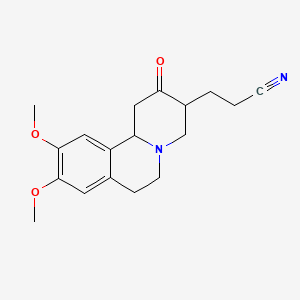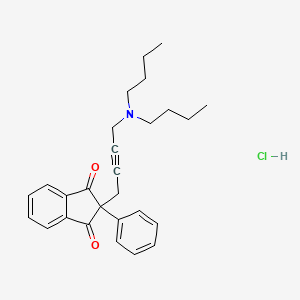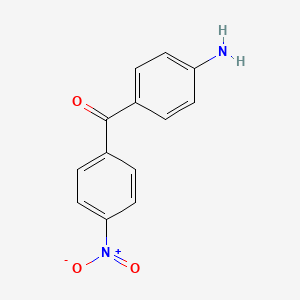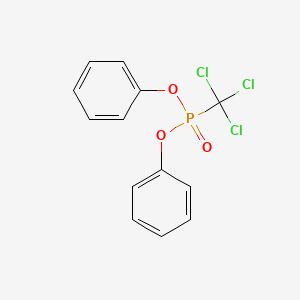
Diphenyl (trichloromethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl (trichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of a trichloromethyl group attached to a phosphonate moiety, with two phenyl groups bonded to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions: Diphenyl (trichloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with trichloromethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions: Diphenyl (trichloromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield diphenyl (alkoxy)phosphonate .
科学的研究の応用
Diphenyl (trichloromethyl)phosphonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of diphenyl (trichloromethyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The trichloromethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme .
類似化合物との比較
Diphenylphosphine oxide: Similar in structure but lacks the trichloromethyl group.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the trichloromethyl group.
Diethyl (trichloromethyl)phosphonate: Similar but with ethyl groups instead of phenyl groups.
Uniqueness: Diphenyl (trichloromethyl)phosphonate is unique due to the presence of both phenyl and trichloromethyl groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets .
特性
CAS番号 |
23614-63-3 |
|---|---|
分子式 |
C13H10Cl3O3P |
分子量 |
351.5 g/mol |
IUPAC名 |
[phenoxy(trichloromethyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H10Cl3O3P/c14-13(15,16)20(17,18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10H |
InChIキー |
APAODAPMDZPMAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


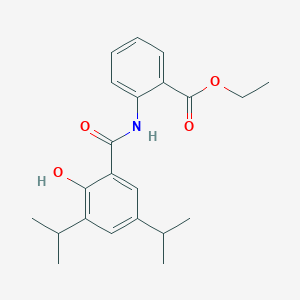
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
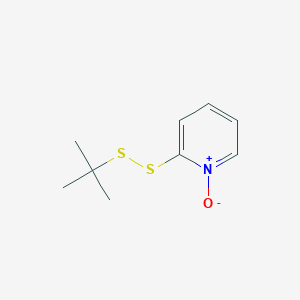
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
